2-(Methylideneamino)ethane-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylideneamino)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c1-4-2-3-5/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZVSGGPJSSQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578843 | |
| Record name | 2-(Methylideneamino)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851189-30-5 | |
| Record name | 2-(Methylideneamino)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Methylideneamino Ethane 1 Thiol
Foundational Principles of Imine (Methylideneamino) Formation
Imines, also known as Schiff bases, are characterized by a carbon-nitrogen double bond (C=N). libretexts.orgmasterorganicchemistry.com The formation of the methylideneamino group in the target compound results from the reaction of a primary amine with formaldehyde (B43269).
The synthesis of imines is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org In the case of 2-(methylideneamino)ethane-1-thiol, the precursor is 2-aminoethane-1-thiol (cysteamine), which reacts with formaldehyde. This reaction proceeds via a two-step mechanism:
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. arkat-usa.orgyoutube.com
Dehydration: The carbinolamine intermediate then undergoes elimination of a water molecule to form the C=N double bond of the imine. libretexts.orgarkat-usa.org This step is often catalyzed by acid. libretexts.org
However, in the specific case of the reaction between cysteamine (B1669678) and formaldehyde, the resulting imine, this compound, is often in equilibrium with a cyclic form, thiazolidine (B150603). nih.govnih.govresearchgate.net The intramolecular reaction of the thiol group with the imine carbon leads to the formation of this five-membered heterocyclic ring. nih.gov Studies have shown that under physiologically relevant conditions, formaldehyde is effectively scavenged by cysteamine to form thiazolidine. nih.govresearchgate.net
Several factors can influence the rate and equilibrium position of imine formation.
| Factor | Influence on Imine Synthesis |
| pH | The rate of imine formation is highly dependent on the pH of the solution. The reaction is generally fastest in weakly acidic conditions (around pH 5). libretexts.org At low pH, the amine nucleophile is protonated and becomes unreactive. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orgarkat-usa.org |
| Steric Effects | Steric hindrance around the carbonyl group or the amine can slow down the rate of reaction. Aldehydes are generally more reactive than ketones. |
| Electronic Effects | Electron-withdrawing groups on the aldehyde or ketone can increase the electrophilicity of the carbonyl carbon, favoring nucleophilic attack. Conversely, electron-donating groups on the amine increase its nucleophilicity. |
| Solvent | The choice of solvent can affect the reaction. Protic solvents can participate in proton transfer steps and may enhance the formation of thiazolidine from cysteamine and formaldehyde. nih.gov Non-aqueous solvents are often used to facilitate the removal of water and shift the equilibrium towards the imine product. youtube.com |
| Buffers | The presence of buffers, such as phosphate (B84403), has been shown to dramatically promote the formation of thiazolidine from formaldehyde and cysteamine. nih.govdss.go.th |
This table summarizes key factors influencing the synthesis of imines.
Strategic Approaches for Thiol Incorporation in Aminothiol (B82208) Scaffolds
The synthesis of the target compound requires the precursor 2-aminoethane-1-thiol (cysteamine). The methods for constructing such aminothiol backbones are crucial.
Ethanethiol (B150549) and its derivatives are key building blocks in organic synthesis. Ethanethiol itself can be prepared through several methods, including the reaction of ethylene (B1197577) with hydrogen sulfide (B99878) or the reaction of ethanol (B145695) with hydrogen sulfide gas over a solid acid catalyst. wikipedia.org Historically, it was prepared by reacting calcium ethyl sulfate (B86663) with barium sulfide saturated with hydrogen sulfide. wikipedia.org
The functionalization of ethane-1-thiol derivatives to introduce an amino group is a key strategy for forming the aminothiol scaffold.
The introduction of a thiol group into a molecule containing an amine can be achieved through direct or indirect methods.
Direct Thiolation: This approach involves the direct introduction of a thiol group. One method for the synthesis of α-thio aromatic acids from aromatic amino acids has been described, involving a two-step procedure of diazotization and α-lactone mediated bromination, followed by thiol substitution. nih.gov
Indirect Thiolation: Indirect methods often involve the conversion of other functional groups to a thiol. A common and efficient method for preparing primary 2-aminothiols starts from 2-aminoalcohols. lookchem.com This multi-step sequence typically involves:
Transformation of the amino alcohol into a thioamide.
Intramolecular cyclization to form a thiazoline (B8809763).
Hydrolysis of the thiazoline to yield the desired 2-aminothiol. lookchem.com
Another approach involves the ring-opening of thiiranes (episulfides) with amines. For example, N,N-diethylamino ethanethiol can be synthesized by reacting thiirane (B1199164) with diethylamine. nih.gov
Advanced Synthetic Protocols for this compound and its Analogs
The synthesis of this compound is complicated by its propensity to cyclize into thiazolidine. nih.govnih.gov Therefore, advanced synthetic strategies would need to focus on controlling this equilibrium.
NMR studies have demonstrated that the reaction of cysteamine with formaldehyde rapidly forms the thiazolidine derivative. nih.gov This thiazolidine is a quasi-stable product that exists in equilibrium with free formaldehyde and cysteamine. nih.gov This equilibrium can be influenced by factors such as the presence of other aldehydes. For instance, formaldehyde can displace acetaldehyde (B116499) from its corresponding thiazolidine, indicating the formation of a more stable product with formaldehyde. nih.gov
The direct isolation of pure this compound is challenging due to this rapid cyclization. Synthetic protocols aiming for the imine would likely need to be conducted under strictly anhydrous conditions and potentially with protecting groups to prevent the intramolecular reaction of the thiol group. However, the literature predominantly points towards the formation and study of the more stable thiazolidine product when cysteamine and formaldehyde are reacted. nih.govnih.govdss.go.th
The synthesis of related structures, such as 2-substituted benzothiazoles, often involves the reaction of 2-aminothiophenol (B119425) with aldehydes. mdpi.com This reaction proceeds via the formation of an imine intermediate which then undergoes cyclization. This further highlights the general reactivity pattern of aminothiols with aldehydes.
Multicomponent Reactions for Concurrent Imine and Thiol Moiety Assembly
Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are an attractive strategy for efficient synthesis. rsc.org Formaldehyde is a highly reactive C1 building block frequently used in MCRs like the Mannich and Ugi reactions. beilstein-journals.orgnih.gov However, applying this to the synthesis of this compound is complicated. The direct MCR of cysteamine, formaldehyde, and a third component must overcome the rapid, often irreversible, intramolecular cyclization of the intermediate imine to form thiazolidine. nih.govnih.gov This cyclization is often the thermodynamically favored pathway, making the isolation of the open-chain imine product in an MCR context a significant hurdle. nih.govresearchwithrutgers.com Research into specialized catalysts or reaction conditions that could kinetically favor imine formation over cyclization in an MCR setting is an ongoing area of interest.
Chemo- and Regioselective Synthetic Pathways
Achieving a chemo- and regioselective synthesis of this compound is centered on controlling the reaction between cysteamine and formaldehyde. The primary competing reaction is the formation of a stable five-membered thiazolidine ring. nih.govacs.org Studies have shown that the reaction between cysteine (a similar aminothiol) and formaldehyde readily produces thiazolidine derivatives. acs.orgresearchgate.net
The formation of the imine is a reversible condensation reaction, and its equilibrium can be influenced by reaction conditions. rsc.org However, the subsequent intramolecular attack of the thiol group on the imine carbon to form the thiazolidine is often rapid and essentially irreversible under many conditions. nih.govnih.gov
Several strategies can be employed to favor the desired imine product:
pH Control: The reaction mechanism is pH-dependent. Acidic conditions can catalyze both imine formation and cyclization, while basic conditions might favor the free amine for condensation. nih.govresearchwithrutgers.com
Protecting Groups: A more controlled, albeit less direct, route involves using a precursor with a protected thiol group. By temporarily masking the thiol, the amine group can be selectively reacted with formaldehyde to form the imine. Subsequent deprotection of the thiol would yield the target compound.
Anhydrous Conditions: Rigorously removing water, a byproduct of the condensation, can shift the equilibrium toward the imine product.
The reaction between cysteamine and formaldehyde is so efficient at forming the cyclized product that it is used as a method for scavenging and quantifying formaldehyde, where the stable thiazolidine is the product that is measured. nih.govresearchgate.netnih.gov
Optimization of Reaction Conditions for Scalability and Efficiency
Optimizing the synthesis of this compound for large-scale production requires maximizing the yield of the kinetic imine product while minimizing the formation of the thermodynamic thiazolidine byproduct. Key parameters for optimization include temperature, solvent, and catalysts.
Research on related Schiff base syntheses demonstrates that catalysts and reaction conditions can be fine-tuned. For example, the organic base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been used to catalyze the condensation of 2-aminoethanethiol with various aromatic aldehydes. researchgate.net While this produces more substituted derivatives, the principles of catalysis can be applied. Similarly, other studies on Schiff base formation often employ refluxing in solvents like ethanol or methanol, sometimes with a catalytic amount of acid, to drive the reaction. mdpi.combibliomed.org
A systematic study to optimize the yield of this compound would involve screening various conditions, as summarized in the table below.
| Parameter | Variation | Expected Effect on this compound Yield |
| Temperature | Low (e.g., 0-25 °C) vs. High (e.g., >50 °C) | Lower temperatures may favor the kinetic imine product, while higher temperatures often promote the formation of the more stable thiazolidine ring. nih.gov |
| Solvent | Aprotic (e.g., THF, Dichloromethane) vs. Protic (e.g., Ethanol, Water) | Aprotic solvents may better solvate the imine and disfavor the cyclization step. Protic solvents can facilitate proton transfer needed for cyclization. researchwithrutgers.com |
| Catalyst | Acidic (e.g., p-TsOH) vs. Basic (e.g., Triethylamine) vs. None | Mild acid can catalyze imine formation but may also speed up cyclization. A base can deprotonate the thiol, potentially inhibiting its nucleophilic attack. |
| Water Removal | Dean-Stark trap or drying agents | Removing the water byproduct shifts the reaction equilibrium towards the formation of the imine. rsc.org |
Continuous flow synthesis could also offer a scalable solution by providing precise control over reaction time and temperature, potentially allowing for the isolation of the kinetic imine product before it has time to cyclize.
Chemical Derivatization and Functionalization Strategies of this compound
The dual functionality of this compound makes it a versatile building block for creating a variety of derivatives, provided the synthetic challenges can be overcome.
Modifications at the Thiol Group for Expanded Reactivity
The thiol group is highly nucleophilic and susceptible to a range of modifications. nih.gov
S-Alkylation: The thiol can readily react with alkyl halides in an S_N2 reaction to form thioethers. youtube.com This is a common strategy for attaching thiol-containing molecules to other structures.
Disulfide Formation: Mild oxidation will couple two molecules of the thiol to form a disulfide bridge (-S-S-). youtube.com This reaction is fundamental in protein chemistry with cysteine residues. youtube.com
Michael Addition: As a soft nucleophile, the thiol group can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a process known as the thiol-Michael addition. researchgate.net
Thioester Formation: Reaction with acyl chlorides or anhydrides yields thioesters.
Metal Complexation: The thiol group has a high affinity for many metals, and cysteamine is often used to form self-assembled monolayers on gold surfaces through a strong gold-sulfur bond. nih.govnih.gov
Functionalization at the Imine Nitrogen or Alkylidene Carbon
The imine group offers complementary reaction sites. The chemistry of imines is well-established, with reactivity centered on the electrophilic carbon and the basic nitrogen. rsc.orgmdpi.com
Reduction: The C=N double bond can be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165). This would convert this compound to N-methylcysteamine.
Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the imine carbon, creating a new carbon-carbon bond and functionalizing the α-carbon.
Hydrolysis: The imine bond is susceptible to hydrolysis, which would reverse its formation, yielding cysteamine and formaldehyde. This reaction is often catalyzed by acid. scirp.org
Cycloaddition Reactions: The imine can act as a dienophile or dipolarophile in various cycloaddition reactions to construct complex heterocyclic systems.
Design and Synthesis of Substituted this compound Derivatives
By combining the reactivities of the thiol and imine groups, a diverse library of substituted derivatives can be envisioned. nih.govacs.org The synthesis of such derivatives would require careful strategic planning, often involving the use of orthogonal protecting groups to selectively mask one functionality while reacting the other.
A potential synthetic sequence is outlined below:
| Step | Reaction | Reagent Example | Resulting Functional Group |
| 1 | Protection of Thiol | Trityl chloride | S-Trityl ether |
| 2 | Imine Formation | Formaldehyde | Imine |
| 3 | Imine Reduction | Sodium borohydride | Secondary Amine |
| 4 | Deprotection of Thiol | Trifluoroacetic acid | Free Thiol |
| 5 | Thiol Derivatization | Iodoacetamide | Thioether (carboxamidomethyl) |
This step-wise approach allows for the controlled and selective functionalization at different sites of the molecule, enabling the synthesis of complex structures tailored for specific applications.
Advanced Reactivity Studies and Mechanistic Investigations of 2 Methylideneamino Ethane 1 Thiol
Nucleophilic Reactivity of the Thiol Moiety
The thiol group is well-known for its nucleophilic properties, which are central to the reactivity of 2-(Methylideneamino)ethane-1-thiol.
Generation and Reactivity Profile of the Thiolate Anion
The acidity of the thiol proton allows for the ready formation of the corresponding thiolate anion (RS⁻) in the presence of a base. The generation of the thiolate significantly enhances the nucleophilicity of the sulfur atom.
The formation of the thiolate from this compound can be represented by the following equilibrium:
HS-CH₂-CH₂-N=CH₂ + B ⇌ ⁻S-CH₂-CH₂-N=CH₂ + BH⁺
Where B is a base.
The reactivity of the resulting thiolate is markedly higher than that of the neutral thiol. It can participate in a variety of nucleophilic substitution and addition reactions. Due to the lack of specific experimental pKa values for this compound in the literature, we can estimate its pKa to be in the typical range for alkanethiols, which is around 10-11. The presence of the nearby imine group might slightly influence this value.
Table 1: Estimated pKa and Relative Nucleophilicity
| Compound | Functional Group | Estimated pKa | Relative Nucleophilicity |
| Ethane-1-thiol | Thiol | ~10.6 | Moderate |
| Ethanethiolate | Thiolate | - | High |
| This compound | Thiol | ~10-11 | Moderate |
| 2-(Methylideneamino)ethane-1-thiolate | Thiolate | - | Very High |
Electrophilic Attack on the Sulfhydryl Group
The sulfur atom of the thiol group in this compound is susceptible to attack by various electrophiles. This can occur either with the neutral thiol or, more rapidly, with the thiolate anion. Common electrophilic partners include alkyl halides, acyl halides, and Michael acceptors.
For instance, the reaction with an alkyl halide would proceed via an Sₙ2 mechanism to form a thioether:
⁻S-CH₂-CH₂-N=CH₂ + R-X → R-S-CH₂-CH₂-N=CH₂ + X⁻
The rate of this reaction would be dependent on the nature of the alkyl halide (R-X) and the reaction conditions.
Influence of Adjacent Imine Functionality on Thiol Nucleophilicity
The presence of the imine group in close proximity to the thiol can influence the nucleophilicity of the sulfur atom through several mechanisms:
Inductive Effect: The nitrogen atom of the imine is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect that could marginally decrease the nucleophilicity of the thiol.
Intramolecular Hydrogen Bonding: The possibility of hydrogen bonding between the thiol proton and the imine nitrogen exists. This interaction could increase the acidity of the thiol proton, facilitating the formation of the more nucleophilic thiolate anion.
Reactivity of the Imine (Methylideneamino) Functionality
The carbon-nitrogen double bond of the imine group provides a key site for electrophilic and addition reactions.
Electrophilic Character of the Azomethine Carbon
The carbon atom of the C=N double bond (the azomethine carbon) is electrophilic due to the greater electronegativity of the nitrogen atom, which polarizes the bond. This electrophilicity is a key feature of imine chemistry. nih.gov Imines are generally less electrophilic than their corresponding aldehydes or ketones. nih.gov However, the electrophilicity can be enhanced by protonation of the imine nitrogen with an acid, which generates a highly reactive iminium cation. nih.gov
Table 2: Comparison of Electrophilicity
| Functional Group | Key Atom | Relative Electrophilicity |
| Aldehyde | Carbonyl Carbon | High |
| Ketone | Carbonyl Carbon | Moderate |
| Imine | Azomethine Carbon | Low to Moderate |
| Iminium Ion | Azomethine Carbon | Very High |
This table provides a general comparison of electrophilicity.
Addition Reactions Across the Carbon-Nitrogen Double Bond
The electrophilic azomethine carbon is a target for nucleophiles. A wide range of nucleophiles can add across the C=N bond.
A prime example, as mentioned earlier, is the intramolecular addition of the thiol group, leading to the formation of thiazolidine (B150603):
HS-CH₂-CH₂-N=CH₂ → Thiazolidine
This reaction is a classic example of intramolecular cyclization and is a dominant reaction pathway for this molecule. acs.orgmasterorganicchemistry.com
External nucleophiles can also add to the imine, although this may be in competition with the intramolecular cyclization. For example, the addition of a Grignard reagent or an organolithium compound would lead to the formation of a secondary amine after workup.
R'-MgX + H₂C=N-CH₂-CH₂-SH → R'-CH₂-NH-CH₂-CH₂-SH
The outcome of such reactions would be highly dependent on the reaction conditions and the relative rates of the intermolecular versus intramolecular processes.
Hydrolytic Stability and Kinetic Analysis of Imine Reversion
The chemical stability of this compound is significantly influenced by the reactivity of its imine (Schiff base) functional group. A primary degradation pathway for this compound is the hydrolysis of the carbon-nitrogen double bond, a process known as imine reversion. This reaction cleaves the imine, yielding the original constituents: cysteamine (B1669678) and formaldehyde (B43269).
The kinetics of this hydrolytic process are highly dependent on the pH of the surrounding medium. Like many imines, the hydrolysis of this compound is subject to catalysis under both acidic and basic conditions. In acidic environments, protonation of the imine nitrogen enhances the electrophilic character of the imine carbon, making it more susceptible to nucleophilic attack by water. In alkaline environments, the increased concentration of the more nucleophilic hydroxide (B78521) ion accelerates the cleavage of the imine bond. This results in a characteristic U-shaped curve when plotting the rate of hydrolysis against pH, with the greatest stability observed at or near neutral pH. nih.govnih.gov
The equilibrium between the imine and its hydrolysis products is dynamic. Studies on related systems show that the imine and its cyclized counterpart, thiazolidine, exist in equilibrium with free formaldehyde and cysteamine. nih.gov The stability of the imine is crucial for its potential applications, and understanding its rate of reversion is key to controlling its chemical behavior.
Below is an illustrative table of hypothetical kinetic data for the hydrolysis of this compound, demonstrating the expected pH-dependent rate profile.
| pH | Pseudo-First-Order Rate Constant (k, s⁻¹) | Half-life (t½, minutes) |
|---|---|---|
| 2.0 | 2.1 x 10⁻³ | 5.5 |
| 4.0 | 4.5 x 10⁻⁴ | 25.7 |
| 6.0 | 9.2 x 10⁻⁵ | 125.6 |
| 7.4 | 5.0 x 10⁻⁵ | 231.0 |
| 8.0 | 8.8 x 10⁻⁵ | 131.3 |
| 10.0 | 1.5 x 10⁻³ | 7.7 |
| 12.0 | 3.3 x 10⁻³ | 3.5 |
Note: This data is hypothetical and serves to illustrate the established principles of pH-dependent imine hydrolysis.
Intramolecular Cyclization and Ring-Closing Pathways
The unique arrangement of a nucleophilic thiol group and an electrophilic imine function within the same molecule facilitates intramolecular reactions. This proximity allows for spontaneous ring-closing pathways, leading to the formation of heterocyclic structures.
The principal intramolecular reaction of this compound is a cyclization event initiated by the nucleophilic thiol group attacking the imine carbon. This reversible reaction results in the formation of a five-membered heterocyclic ring system known as thiazolidine. nih.govdss.go.thresearchgate.net In aqueous solutions and under physiologically relevant conditions, an equilibrium exists between the open-chain imine form and the more stable, cyclic thiazolidine. nih.gov Research has shown that the formation of thiazolidine from cysteamine and formaldehyde is a rapid process that can be promoted by buffers and protic solvents. nih.govdss.go.th The stability of the thiazolidine ring makes it the predominant species in many environments. nih.gov
The mechanism for the formation of thiazolidine from this compound is a classic example of intramolecular nucleophilic addition. The process can be described in the following steps:
Protonation: The reaction is often initiated by the protonation of the imine nitrogen. This step increases the electrophilicity of the imine carbon, activating it for nucleophilic attack.
Nucleophilic Attack: The sulfur atom of the thiol group acts as an internal nucleophile, attacking the activated imine carbon. This attack forms a new carbon-sulfur bond and results in a five-membered ring intermediate.
Deprotonation: A final deprotonation step, typically involving the solvent or a conjugate base, neutralizes the intermediate to yield the stable thiazolidine product.
This cyclocondensation is a reversible equilibrium, meaning thiazolidine can ring-open to reform the thiol-imine. However, the cyclic form is often thermodynamically favored. nih.govresearchgate.net
Redox Chemistry of the Thiol-Imine System
The presence of a thiol (sulfhydryl) group confers significant redox activity upon this compound. The sulfur atom can be readily oxidized, while the imine bond is susceptible to reduction.
Thiols are well-known for their ability to undergo oxidation to form disulfides. In the presence of a mild oxidant, such as molecular oxygen or hydrogen peroxide, two molecules of this compound can couple to form the corresponding disulfide dimer, N,N'-(disulfanediylbis(ethane-2,1-diyl))bis(methanimine). This reaction involves the formation of a sulfur-sulfur bond between the two molecules. youtube.com
Reaction: 2 HS-CH₂-CH₂-N=CH₂ + [Oxidizing Agent] → H₂C=N-CH₂-CH₂-S-S-CH₂-CH₂-N=CH₂ + 2H⁺ + 2e⁻
While disulfide formation is the most common oxidative pathway, more aggressive oxidation can lead to higher oxidation states of sulfur, such as sulfenic, sulfinic, and sulfonic acids, though disulfide dimerization is the predominant reaction under typical physiological or environmental conditions. It has been noted that the oxidation of cysteamine can lead to the formation of cystamine, the corresponding disulfide. nih.govnih.gov
The carbon-nitrogen double bond of the imine group can be selectively reduced to a carbon-nitrogen single bond, converting the imine into a more stable secondary amine. This transformation is a key reaction in synthetic organic chemistry, often referred to as reductive amination when performed in one pot from the aldehyde and primary amine. masterorganicchemistry.comwikipedia.org
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst). organic-chemistry.orgyoutube.com The reduction of this compound yields N-methylcysteamine.
Reaction: HS-CH₂-CH₂-N=CH₂ + [Reducing Agent] → HS-CH₂-CH₂-NH-CH₃
This reduction is effectively irreversible and transforms the reactive imine into a stable secondary amine, fundamentally altering the molecule's chemical properties. Various catalysts and hydride sources have been developed to achieve this reduction with high efficiency and selectivity. wikipedia.orgorganic-chemistry.org
Interplay between Thiol Oxidation States and Imine Reactivity
The chemical behavior of this compound is intrinsically governed by the proximate arrangement of a nucleophilic thiol group and an electrophilic imine group. This unique structural motif leads to a dynamic interplay between the two functionalities, where the oxidation state of the sulfur atom significantly dictates the reactivity profile of the nitrogen-carbon double bond. The reactivity of this compound is dominated by the propensity for the thiol group to undergo intramolecular cyclization with the imine, forming the thermodynamically more stable five-membered thiazolidine ring. This cyclization is a rapid and reversible process, with the equilibrium heavily favoring the cyclic thiazolidine form under standard conditions.
The oxidation of the thiol group to higher oxidation states, such as a disulfide, sulfenic acid, sulfinic acid, or sulfonic acid, fundamentally alters this intramolecular relationship. Each successive oxidation state modifies the electronic properties and steric environment of the sulfur-containing moiety, which in turn modulates the reactivity of the imine group.
Thiol and Disulfide States
In its native thiol form, the compound exists predominantly as thiazolidine due to the intramolecular nucleophilic attack of the thiol on the imine carbon. The free imine form, this compound, is a transient species. Oxidation of the thiol to a disulfide, forming bis(2-(methylideneamino)ethyl) disulfide, severs the intramolecular interaction. In this dimeric state, the imine functionality is unmasked and becomes available for intermolecular reactions.
The reactivity of the imine in the disulfide form is comparable to that of simple N-alkyl imines. It can undergo nucleophilic addition reactions with external nucleophiles or be reduced to the corresponding secondary amine. The presence of the disulfide bond, however, introduces the possibility of cleavage under reducing conditions, which would regenerate the thiol and likely lead to subsequent intramolecular cyclization.
Intermediate Oxidation States: Sulfenic, Sulfinic, and Sulfonic Acids
Further oxidation of the sulfur atom leads to the formation of sulfenic, sulfinic, and sulfonic acids. These higher oxidation states are characterized by an increase in the electron-withdrawing nature of the sulfur-containing group. This has a profound deactivating effect on the imine's electrophilicity.
Sulfenic Acid (-SOH): The sulfenic acid derivative, 2-(methylideneamino)ethane-1-sulfenic acid, is generally unstable. The sulfenic acid group is a mild oxidizing agent and can participate in various redox reactions. Its presence would likely decrease the rate of nucleophilic attack at the imine carbon compared to the free thiol.
Sulfinic Acid (-SO₂H): The formation of 2-(methylideneamino)ethane-1-sulfinic acid introduces a more strongly electron-withdrawing group. This would further decrease the electrophilicity of the imine carbon, making it less susceptible to nucleophilic attack.
The following table summarizes the influence of the thiol oxidation state on the predominant molecular form and the reactivity of the imine.
| Oxidation State | Functional Group | Predominant Form | Imine Reactivity |
| Thiol | -SH | Thiazolidine (cyclic) | Low (masked by cyclization) |
| Disulfide | -S-S- | Dimer (linear) | Normal (available for intermolecular reactions) |
| Sulfenic Acid | -SOH | Linear | Reduced electrophilicity |
| Sulfinic Acid | -SO₂H | Linear | Significantly reduced electrophilicity |
| Sulfonic Acid | -SO₃H | Linear | Severely reduced electrophilicity |
Mechanistic Implications
The interplay between the thiol oxidation state and imine reactivity has significant mechanistic implications. For instance, in a biological context, the redox environment could dictate whether the compound exists in its cyclic, unreactive form or in a linear form with an accessible imine. This could act as a "redox switch" to control its binding or reactivity with other molecules.
The rate of nucleophilic addition to the imine in the oxidized, linear forms would be expected to decrease as the oxidation state of the sulfur increases. This can be attributed to the increasing inductive electron withdrawal from the imine carbon, which reduces its partial positive charge.
The following table provides a hypothetical comparison of the relative reaction rates for nucleophilic addition to the imine in different oxidation states.
| Compound | Relative Rate of Nucleophilic Addition |
| This compound (transient) | High (but rapidly cyclizes) |
| Bis(2-(methylideneamino)ethyl) disulfide | Moderate |
| 2-(Methylideneamino)ethane-1-sulfenic acid | Low |
| 2-(Methylideneamino)ethane-1-sulfinic acid | Very Low |
| 2-(Methylideneamino)ethane-1-sulfonic acid | Negligible |
Coordination Chemistry of 2 Methylideneamino Ethane 1 Thiol As a Ligand
Ligand Design and Potential Coordination Modes of 2-(Methylideneamino)ethane-1-thiol
This compound, with the chemical formula C₃H₇NS, is a Schiff base derived from the condensation of formaldehyde (B43269) and cysteamine (B1669678) (2-aminoethanethiol). ncats.iodrugfuture.com The molecule possesses two key donor atoms: a soft sulfur atom from the thiol group and a borderline nitrogen atom from the imine group. This arrangement makes it a potentially versatile ligand for coordination with a variety of metal ions.
The most probable coordination mode for this compound is as a bidentate ligand, forming a stable five-membered chelate ring with a metal center through the nitrogen and sulfur atoms. This N,S-didentate coordination is a common feature for ligands derived from 2-aminoethanethiol. researchgate.netnih.gov The deprotonation of the thiol group creates a thiolate anion, which is a soft donor and readily coordinates to soft or borderline metal ions. The imine nitrogen, being a borderline donor, can also effectively coordinate to the same metal center. This chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands (the chelate effect).
The formation of Schiff base complexes from the reaction of 1-formylferrocene and 1-acetylferrocene with 2-aminoethanethiol has been shown to result in bidentate NS donor ligands. researchgate.net Similarly, other heterocyclic thiol ligands are known to coordinate in a bidentate fashion through their sulfur and a nitrogen atom. nih.gov Based on these precedents, it is highly anticipated that this compound would behave similarly, acting as a potent N,S-didentate chelating agent.
While this compound itself is a bidentate ligand, its structure provides a scaffold for the synthesis of higher denticity ligands. By modifying the methylidene group, it is possible to introduce additional donor functionalities, thereby creating tridentate or even tetradentate ligands. For instance, replacing the hydrogen atoms on the methylidene carbon with groups containing other potential donors like pyridyl, imidazolyl, or carboxylate groups could lead to ligands with N,S,N or N,S,O donor sets.
The synthesis of such derivatives would likely follow standard organic chemistry procedures for the formation of Schiff bases, starting from a substituted aldehyde or ketone and 2-aminoethanethiol. The resulting polydentate ligands would be capable of forming even more stable complexes with metal ions, potentially leading to unique coordination geometries and reactivity.
Synthesis and Isolation of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions would depend on the specific metal ion and the desired complex.
Transition metals, with their partially filled d-orbitals, are excellent candidates for forming complexes with N,S-donor ligands. The soft nature of the thiolate sulfur makes it particularly suitable for coordinating to soft transition metals like copper(I), silver(I), gold(I), and mercury(II). Borderline transition metals such as copper(II), nickel(II), cobalt(II), iron(II/III), and zinc(II) are also expected to form stable complexes with this compound. researchgate.netsapub.orgorientjchem.org
The synthesis of such complexes would likely proceed by mixing the ligand and a metal salt (e.g., chloride, nitrate, acetate) in a solvent like ethanol (B145695) or methanol. orientjchem.org Gentle heating may be required to facilitate the reaction. The resulting complexes could then be isolated by cooling the reaction mixture and collecting the precipitated solid.
Table 1: Potential Transition Metal Complexes with this compound
| Metal Ion | Potential Complex Stoichiometry | Expected Geometry |
| Copper(II) | [Cu(L)₂] | Square Planar or Distorted Octahedral |
| Nickel(II) | [Ni(L)₂] | Square Planar or Tetrahedral |
| Cobalt(II) | [Co(L)₂] | Tetrahedral or Octahedral |
| Iron(II/III) | [Fe(L)₂] or [Fe(L)₃] | Tetrahedral or Octahedral |
| Molybdenum | - | Various oxidation states and geometries possible |
| Zinc(II) | [Zn(L)₂] | Tetrahedral |
| L represents the deprotonated 2-(methylideneamino)ethane-1-thiolato ligand. |
Main group elements, particularly the heavier p-block elements like tin, lead, and bismuth, also have an affinity for sulfur donor ligands. Organotin(IV) compounds, for example, are known to form complexes with Schiff bases derived from 2-aminoethanethiol. researchgate.net The reaction of this compound with organotin halides could lead to the formation of stable complexes with various coordination numbers and geometries. The synthesis would likely involve a reaction in a non-polar solvent, with the elimination of a salt as the driving force.
The stoichiometry and nuclearity (the number of metal centers in a complex) of the resulting metal complexes can be influenced by several factors. The metal-to-ligand ratio used in the synthesis is a primary determinant. By carefully controlling this ratio, it is often possible to isolate complexes with different stoichiometries, such as ML₂ or ML₃.
The nature of the metal ion and the presence of other coordinating anions or solvent molecules can also affect the final structure. For instance, the use of potentially bridging anions could lead to the formation of polynuclear complexes where multiple metal centers are linked by the ligand or the anion. Furthermore, the steric bulk of the ligand can play a role; bulkier derivatives of this compound might favor the formation of lower-coordinate mononuclear complexes. While specific studies on this compound are not available, the general principles of coordination chemistry suggest that a systematic variation of reaction parameters would allow for a degree of control over the stoichiometry and nuclearity of its metal complexes.
Structural Analysis and Electronic Properties of Coordination Compounds
Following a comprehensive review of publicly available scientific literature, it has been determined that there is a notable absence of specific research articles and data pertaining to the structural analysis and electronic properties of coordination compounds formed with this compound as a ligand. Searches for detailed structural elucidations, including common coordination geometries such as square planar or octahedral, and investigations into the metal-ligand bonding characteristics of complexes involving this specific ligand did not yield any relevant results.
Elucidation of Coordination Geometries (e.g., Square Planar, Octahedral)
There is no available information in the reviewed scientific literature that describes the coordination geometries of metal complexes with this compound.
Investigation of Metal-Ligand Bonding Characteristics
Detailed investigations into the metal-ligand bonding characteristics for coordination compounds of this compound are not present in the available scientific literature.
Electrochemical Behavior of this compound Metal Complexes
Similarly, a thorough search of scientific databases and literature revealed no specific studies focused on the electrochemical behavior of metal complexes of this compound.
Redox Potentials and Electron Transfer Processes in Coordinated Systems
There is no published data on the redox potentials or electron transfer processes for metal complexes containing this compound.
Influence of Ligand Environment on Metal Center Electrochemistry
Due to the lack of research on the electrochemical properties of its metal complexes, there is no information available on how the ligand environment of this compound influences the electrochemistry of a coordinated metal center.
Advanced Characterization Methodologies for Structural and Electronic Elucidation of 2 Methylideneamino Ethane 1 Thiol
High-Resolution Spectroscopic Techniques for Molecular Structure Determination
High-resolution spectroscopic techniques are indispensable tools for painting a detailed picture of a molecule's structure and electronic environment. For 2-(Methylideneamino)ethane-1-thiol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a wealth of information.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)
NMR spectroscopy serves as a powerful probe into the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would be fundamental in confirming the presence and connectivity of the different proton and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the methylidene group (=CH₂), the ethane (B1197151) backbone (-CH₂-CH₂-), and the thiol group (-SH). The chemical shifts of these protons would provide insights into their electronic environments. For instance, the protons of the methylidene group would likely appear in the downfield region characteristic of vinylic protons. Coupling between adjacent protons would lead to signal splitting, allowing for the determination of the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the methylidene carbon, the two carbons of the ethane chain, and these chemical shifts would be indicative of their hybridization and bonding.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in establishing definitive correlations. COSY would reveal proton-proton coupling networks, confirming the -CH₂-CH₂- linkage. HSQC would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C spectra.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations (2D-NMR) |
| ¹H (SH) | 1.0 - 2.0 | - |
| ¹H (-CH₂-S) | 2.5 - 3.0 | COSY with -CH₂-N |
| ¹H (-CH₂-N) | 3.0 - 3.5 | COSY with -CH₂-S |
| ¹H (=CH₂) | 7.5 - 8.5 | - |
| ¹³C (C-S) | 20 - 30 | HSQC with -CH₂-S protons |
| ¹³C (C-N) | 40 - 50 | HSQC with -CH₂-N protons |
| ¹³C (=CH₂) | 160 - 170 | HSQC with =CH₂ protons |
Note: The exact chemical shifts are predictive and would need to be confirmed by experimental data.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A weak band around 2550 cm⁻¹ would be indicative of the S-H stretching vibration of the thiol group. The C=N stretching vibration of the imine group would likely appear in the region of 1690-1640 cm⁻¹. The C-H stretching vibrations of the aliphatic and methylidene groups would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-H stretch is often more prominent in Raman spectra than in FT-IR. The C=N stretch would also be observable.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| S-H Stretch | ~2550 | FT-IR, Raman |
| C=N Stretch | 1690 - 1640 | FT-IR, Raman |
| C-H Stretch (sp³) | 2960 - 2850 | FT-IR, Raman |
| C-H Stretch (sp²) | 3100 - 3000 | FT-IR, Raman |
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer structural clues, as the molecule would break apart in a predictable manner upon ionization.
| Analysis | Expected Information |
| Molecular Ion Peak (M⁺) | Confirms the molecular weight of the compound. |
| Fragmentation Pattern | Provides evidence for the presence of the ethanethiol (B150549) and methylideneamino moieties. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the C=N double bond in this compound would be expected to give rise to a π → π* transition, likely in the UV region. The exact wavelength of maximum absorbance (λ_max) would depend on the solvent and the electronic environment of the chromophore. This technique can also provide information about any potential conjugation within the molecule, although significant conjugation is not expected in this specific structure.
Diffraction Techniques for Solid-State Structural Analysis
While spectroscopic methods provide information about the molecule in solution or gas phase, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction for Atomic Connectivity and Stereochemistry
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. It would unambiguously confirm the atomic connectivity and reveal the molecule's conformation in the solid state. Furthermore, it would provide crucial information about the stereochemistry around the C=N double bond, determining whether the molecule adopts an E or Z configuration. The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the thiol group, would also be elucidated.
| Parameter | Information Gained |
| Bond Lengths | Precise distances between connected atoms. |
| Bond Angles | Angles between adjacent bonds. |
| Torsional Angles | Dihedral angles defining the molecular conformation. |
| Stereochemistry | Determination of E/Z isomerism of the imine. |
| Intermolecular Interactions | Hydrogen bonding and van der Waals forces in the solid state. |
Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment
The PXRD pattern of a highly pure, crystalline sample of this compound is characterized by a series of sharp, well-defined peaks at specific diffraction angles (2θ). The position and intensity of these peaks are directly related to the dimensions and symmetry of the unit cell, as well as the arrangement of atoms within the crystalline structure. The presence of unexpected peaks or significant broadening of existing peaks can indicate the presence of crystalline impurities or amorphous content.
Below is a hypothetical data table representing a typical PXRD analysis for this compound, illustrating the relationship between the diffraction angle, d-spacing, and relative intensities.
Hypothetical PXRD Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 80 |
| 18.8 | 4.72 | 60 |
| 23.2 | 3.83 | 100 |
| 25.1 | 3.54 | 95 |
| 28.9 | 3.09 | 70 |
Advanced Electronic and Magnetic Resonance Techniques
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes and Radicals
While this compound is inherently diamagnetic, Electron Paramagnetic Resonance (EPR) spectroscopy becomes a powerful tool for investigating its coordination complexes with paramagnetic metal ions. The technique is highly sensitive to species with unpaired electrons, providing detailed insights into the electronic structure of metal centers.
When this compound acts as a ligand, forming complexes with transition metals such as copper(II) or manganese(II), the resulting molecules are EPR-active. The EPR spectrum can reveal the oxidation state of the metal, the geometry of the coordination environment, and the nature of the metal-ligand bonds. Analysis of the g-tensor and hyperfine coupling constants can provide quantitative information about the degree of covalency and the delocalization of the unpaired electron onto the ligand.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformation
Circular Dichroism (CD) spectroscopy is an essential technique for the stereochemical analysis of chiral molecules. Although this compound itself is achiral, its derivatives or metal complexes can possess chiral centers or adopt chiral conformations.
For instance, the coordination of this compound to a metal center can induce a specific, non-superimposable three-dimensional arrangement, rendering the complex chiral. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a spectrum that is unique to a particular enantiomer. This allows for the determination of the absolute configuration and the study of conformational changes in solution.
Thermal Analysis and Surface Characterization Methods
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of this compound. By monitoring the mass of a sample as a function of temperature, TGA provides a quantitative measure of its decomposition profile.
A TGA thermogram for this compound would indicate the temperature at which thermal degradation begins, the number of decomposition steps, and the mass loss associated with each step. This information is vital for determining the compound's operational temperature limits and for understanding its decomposition mechanism. The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, to study the effects of oxidative or inert environments.
Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |
| 25 - 180 | ~0% | Initial Stable Region |
| 180 - 275 | 42% | First Decomposition |
| 275 - 450 | 35% | Second Decomposition |
| > 450 | 23% | Residual Mass |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Features
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the morphology and ultrastructure of this compound at the micro- and nanoscale.
SEM provides high-resolution images of the surface topography, revealing details about crystal habit, particle size, and surface texture. This is crucial for understanding the physical properties of the bulk material. TEM offers even higher magnification, allowing for the observation of internal structures, lattice fringes in crystalline domains, and the characterization of any nanoscale features or defects.
Computational Chemistry and Theoretical Investigations of 2 Methylideneamino Ethane 1 Thiol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific data derived from such calculations for 2-(Methylideneamino)ethane-1-thiol is scarce.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its potential energy surface. This analysis reveals the most stable conformations and the energy barriers between them. For many organic molecules, DFT calculations provide a reliable balance between accuracy and computational cost. However, specific studies detailing the optimized geometry, bond lengths, bond angles, and dihedral angles for this compound are not found in the surveyed literature.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structures. Such high-level calculations are crucial for benchmarking results from less computationally expensive methods like DFT. Despite their utility, no specific ab initio studies focused on this compound have been identified.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. While FMO analysis is a standard component of computational studies, specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not documented in existing research.
Charge Distribution and Electrostatic Potential Surfaces (MEP)
The distribution of electron density within a molecule is critical for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) surfaces visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting sites of chemical reactions. Unfortunately, published MEP analyses for this compound are not available.
Theoretical Modeling of Reaction Mechanisms and Pathways
Theoretical modeling allows for the in-depth investigation of how chemical reactions occur, including the identification of transient species and the energetic profiles of reaction pathways.
Transition State Characterization and Reaction Coordinate Analysis
Understanding a chemical reaction mechanism involves identifying the transition state—the highest energy point along the reaction pathway. Characterizing the geometry and energy of the transition state is crucial for calculating reaction rates and understanding the factors that control the reaction. Reaction coordinate analysis maps the energetic changes as reactants are converted to products. While general mechanisms for reactions involving thiols and imines have been studied, a specific theoretical investigation into the reaction mechanisms and transition states involving this compound has not been reported. For instance, studies on the thiol-Michael reaction provide general insights into the reactivity of thiols with electron-deficient double bonds, which could be analogous to potential reactions of the methylidene group in the target molecule. rsc.org However, direct computational evidence for this specific compound is lacking.
Prediction of Kinetic and Thermodynamic Parameters for Key Reactions
The unique bifunctional nature of this compound, featuring both a thiol (-SH) and an imine (C=N) group, suggests a rich and complex reactivity. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the kinetic and thermodynamic parameters of its potential reactions without the need for direct experimental synthesis and analysis. Key reactions for this molecule would likely involve either the thiol or the imine group, or a combination of both, such as intramolecular cyclization or intermolecular additions.
A primary reaction pathway of interest is the thiol-ene reaction, a well-established "click" chemistry process. researchgate.net In this context, the imine bond can act as the 'ene' component. Theoretical calculations are crucial for understanding the reaction mechanism, which can proceed via radical or nucleophilic pathways. DFT methods, such as M06-2X with a 6-31++G(d,p) basis set, are commonly employed to model the reaction coordinates for both radical-initiated and base-catalyzed thiol additions. researchgate.netresearchgate.net These calculations determine the geometries of reactants, transition states, intermediates, and products.
From these optimized structures, key thermodynamic parameters like the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and key kinetic parameters like the activation energy (Ea) or activation free energy (ΔG‡) can be derived. nih.gov For instance, in a radical thiol-ene reaction, a critical step is the chain transfer, and its rate constant (kCT) can be significantly influenced by the solvent, with non-polar solvents potentially increasing the rate. researchgate.net Computational models can predict these solvent effects, providing a comprehensive kinetic profile. rsc.org
Below is a hypothetical table illustrating the kind of data that would be generated from a DFT study on the intramolecular cyclization of this compound to form thiazolidine (B150603).
| Parameter | Gas Phase (kcal/mol) | Water (kcal/mol) | Computational Method |
|---|---|---|---|
| Activation Energy (Ea) | +25.4 | +22.1 | DFT/B3LYP/6-311+G(d,p) |
| Enthalpy of Reaction (ΔH) | -15.8 | -17.2 | DFT/B3LYP/6-311+G(d,p) |
| Gibbs Free Energy of Reaction (ΔG) | -12.5 | -14.0 | DFT/B3LYP/6-311+G(d,p) |
This table is illustrative and contains hypothetical data based on typical computational results for similar reactions. The values indicate a thermodynamically favorable (negative ΔH and ΔG) and kinetically accessible reaction, with a moderate activation energy that is lowered by a polar solvent like water.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Investigation of Dynamic Behavior and Conformational Flexibility
The conformational landscape of this compound is governed by rotation around its single bonds, primarily the C-C and C-S bonds. Understanding this flexibility is key to comprehending its reactivity and interactions. Molecular dynamics (MD) simulations offer a window into the time-resolved motion of the molecule, allowing for the exploration of its accessible conformations and the energy barriers between them. youtube.comnih.gov
Analogous to studies on similar small molecules like cysteamine (B1669678), the parent compound lacking the methylidene group, this compound is expected to exhibit distinct stable conformers. nih.gov The key dihedral angle is the N-C-C-S angle, which defines the relative orientation of the nitrogen and sulfur atoms. The primary conformers would be the anti (dihedral angle ~180°) and gauche (dihedral angle ~±60°) forms. nih.gov MD simulations, using force fields like GROMOS or AMBER, can sample the potential energy surface to determine the relative populations and lifetimes of these conformers. acs.org For cysteamine itself, NMR studies have shown that the gauche conformer is predominant in aqueous solution, a preference that could be investigated for the title compound using MD. nih.gov
A hypothetical table of results from a conformational analysis is presented below.
| Conformer | N-C-C-S Dihedral Angle (°) | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Anti | ~180 | 0.0 (Reference) | ~25 |
| Gauche | ~60 | -2.5 | ~75 |
This illustrative table suggests that, like cysteamine, the gauche conformer might be more stable than the anti conformer, possibly due to favorable intramolecular interactions. MD simulations would be essential to validate such a hypothesis.
Simulation of Solvent Effects on Compound Behavior
The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. Solvents can affect conformational equilibria, reaction rates, and electronic structure. researchgate.netjlu.edu.cn MD simulations using explicit solvent models (e.g., TIP3P for water) are the state-of-the-art method for studying these effects at an atomic level. acs.orgjlu.edu.cn
Simulations can reveal the detailed structure of the solvation shells around the polar imine and thiol groups. In polar protic solvents like water or ethanol (B145695), strong hydrogen bonding interactions are expected. jlu.edu.cn For example, the nitrogen of the imine group and the sulfur of the thiol group can act as hydrogen bond acceptors, while the S-H proton can act as a hydrogen bond donor. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) and the average number and lifetime of hydrogen bonds. nih.govacs.org This information is vital for understanding how the solvent mediates intermolecular interactions and influences the compound's reactivity in different environments. rsc.org
Prediction and Validation of Spectroscopic Data
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR parameters with high accuracy, serving as an invaluable tool for spectral assignment and structure verification. nih.gov The standard approach involves geometry optimization using DFT, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) formalism. nih.govyoutube.com
The predicted shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The choice of DFT functional (e.g., B3LYP, WP04) and basis set is crucial for accuracy. idc-online.com For this compound, one would expect distinct signals for the methylidene proton, the two methylene (B1212753) groups, and the thiol proton. The chemical environment, particularly the electronegativity of the adjacent nitrogen and sulfur atoms, will strongly influence the ¹H and ¹³C chemical shifts. Calculations can also predict spin-spin coupling constants (J-couplings), which provide further structural information about the connectivity and dihedral angles between atoms. researchgate.net
A table of hypothetical predicted NMR chemical shifts is shown below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Method |
|---|---|---|---|
| CH₂=N | 7.5 - 8.0 | ~165 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| N-CH₂ | 3.5 - 4.0 | ~55 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| CH₂-S | 2.8 - 3.3 | ~30 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| S-H | 1.5 - 2.0 | - | GIAO-DFT/B3LYP/6-311+G(d,p) |
This table provides an educated guess for the NMR shifts. The imine proton and carbon are expected to be significantly downfield. The methylene groups are diastereotopic and would show distinct shifts and couplings. The exact values are sensitive to conformation and solvent effects, which can also be modeled. nih.gov
Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra
Vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopies provide fingerprint information about a molecule's bonding and electronic structure. Computational chemistry can simulate these spectra, aiding in experimental interpretation.
Vibrational Spectra (IR/Raman): After a geometry optimization, DFT calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.netresearchgate.net The results yield a theoretical spectrum where specific peaks can be assigned to the vibrations of functional groups. For this compound, key vibrational modes would include the S-H stretch (typically ~2550-2600 cm⁻¹), the C=N imine stretch (~1640-1690 cm⁻¹), and various C-H and C-C stretching and bending modes. researchgate.net Comparing the simulated spectrum with experimental data allows for a detailed vibrational assignment. Calculated frequencies are often systematically scaled to better match experimental values. researchgate.net
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity |
|---|---|---|
| ν(S-H) | ~2570 | Medium |
| ν(C=N) | ~1660 | Strong |
| δ(CH₂) | ~1450 | Medium |
| ν(C-N) | ~1050 | Medium-Strong |
| ν(C-S) | ~700 | Weak-Medium |
This illustrative table highlights the expected positions of key vibrational bands.
Electronic Spectra (UV-Vis): The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the vertical excitation energies from the ground electronic state to various excited states. These energies correspond to the wavelengths of maximum absorption (λ_max). For this compound, one would expect π→π* transitions associated with the C=N double bond and possibly n→π* transitions involving the lone pairs on the nitrogen and sulfur atoms. rsc.orgresearchgate.net The solvent can have a significant impact on these transitions, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.com
| Transition | Predicted λ_max (nm) (in Methanol) | Oscillator Strength (f) | Dominant Character |
|---|---|---|---|
| S₀ → S₁ | ~280 | ~0.01 | n → π |
| S₀ → S₂ | ~210 | ~0.45 | π → π |
This hypothetical table shows typical results from a TD-DFT calculation, predicting a weak, longer-wavelength n→π transition and a strong, shorter-wavelength π→π* transition, characteristic of molecules containing a C=N bond.*
Advanced Applications in Materials Science and Catalysis
Catalytic Applications of 2-(Methylideneamino)ethane-1-thiol and its Metal Complexes
Schiff bases are recognized as "privileged ligands" in coordination chemistry because they can stabilize a wide array of metal ions in various oxidation states, thereby enabling a broad spectrum of catalytic transformations. nih.gov The compound this compound, with its N,S donor set, readily forms stable chelate complexes with transition metals such as copper, nickel, cobalt, and zinc. jocpr.com These complexes are effective catalysts in numerous organic reactions.
In homogeneous catalysis , these metal complexes can facilitate a variety of transformations. For instance, Schiff base complexes of copper and cobalt have demonstrated high efficiency in oxidation and reduction reactions, respectively. jocpr.com Their catalytic prowess stems from the ability of the ligand framework to electronically modulate the metal center and stabilize reactive intermediates. nih.govjocpr.com Chiral versions of Schiff base complexes are also central to asymmetric catalysis, enabling the production of enantiomerically enriched products which are vital in the pharmaceutical industry. jocpr.com
For heterogeneous catalysis , the ligand framework is crucial for anchoring catalytic species onto solid supports. Functional groups like amines and thiols can stabilize single metal atoms or nanoparticles, preventing their aggregation and maintaining high catalytic activity. acs.orgacs.org Complexes of this compound can be immobilized on porous materials or used as building blocks for crystalline catalytic materials like metal-organic frameworks (MOFs). acs.org This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems. The interaction between the ligand-stabilized metal centers and the support can further enhance catalytic performance. nih.gov
Table 1: Potential Catalytic Applications of Metal Complexes with N,S-Schiff Base Ligands
| Metal Ion | Type of Catalysis | Potential Reactions | Relevant Findings |
| Cu(II) | Oxidation, Coupling | Aerobic oxidation of alcohols, C-C coupling reactions. jocpr.com | Copper-Schiff base complexes are known for high selectivity in oxidation under mild conditions. jocpr.com |
| Co(II) | Reduction, Oxidation | Catalytic hydrogenation of unsaturated compounds, oxidation of phenols. jocpr.comnih.gov | Cobalt-based Schiff base catalysts are effective in activating molecular hydrogen. jocpr.com |
| Ni(II) | Reduction, Coupling | Hydrogenation of nitro and keto groups, cross-coupling reactions. jocpr.com | Nickel complexes with Schiff bases show high activity and selectivity in reduction processes. jocpr.com |
| Pd(II) | Cross-Coupling | Sonogashira, Suzuki, and Heck reactions. nih.gov | Ligand-assisted palladium SACs on supports show enhanced activity in cross-coupling. nih.gov |
| Zn(II) | Condensation | Aldol and Claisen-Schmidt condensation reactions. mdpi.com | Zinc Schiff base complexes have been studied for their catalytic and biological properties. nih.gov |
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, often providing unique reactivity and selectivity. The this compound framework is well-suited for this role, as it contains both an imine group, which can participate in iminium-enamine cycles, and a thiol group, which can act as a nucleophile or a hydrogen-bond donor. nih.govnobelprize.org
The imine moiety can be protonated to form an iminium ion, which activates substrates toward nucleophilic attack. nobelprize.org Alternatively, it can engage in transient interactions with carbonyl compounds. researchgate.net The thiol group's utility is multifaceted; its nucleophilicity is key in reactions like the Michael addition, while its ability to form hydrogen bonds can help organize transition states to achieve high stereoselectivity. nih.govbeilstein-journals.org
Research on cysteamine (B1669678), the precursor to this compound, has shown that it can engage in thia-Michael additions with electrophilic compounds, a process that can be complicated by the transient formation of a Schiff base with carbonyl groups on the substrate. researchgate.net The development of organocatalysts for the enantioselective addition of thiols to imines, often using cinchona alkaloids, highlights the synthetic importance of the bond-forming reactions accessible to the aminothiol-imine framework. nih.gov The synergy between the imine and thiol functionalities within a single molecule allows for bifunctional catalysis, where one part of the molecule activates the substrate while the other facilitates bond formation.
The thiol group of this compound is a key player in sulfur chemistry, particularly in the transfer of sulfur atoms. Sulfane sulfur refers to sulfur atoms with a formal oxidation state of zero, such as in elemental sulfur (S₈), polysulfides, and persulfides. These species are crucial in various biological and chemical processes.
Studies have demonstrated that 1,2-aminothiols, the class of compounds to which cysteamine belongs, are exceptionally effective at reducing and solubilizing elemental sulfur to form polysulfides in both aqueous and organic media. rsc.orgrsc.org This process is significantly faster than with simple thiols, and it is proposed that the neighboring amino group (or in this case, the imine) stabilizes the resulting polysulfide anions through hydrogen bonding. rsc.orgrsc.org
Once formed, these polysulfide species can act as sulfur-transfer agents. It has been shown that 1,2-aminothiols can catalyze the transfer of sulfur from S₈ to substrates like alkenes. rsc.org The catalytic cycle likely involves the nucleophilic attack of the thiol on the S₈ ring, formation of a hydropolysulfide, and subsequent transfer to the final acceptor. In biological systems, enzymes known as sulfurtransferases, which have a catalytic cysteine residue, perform similar functions. researchgate.net The redox activity of the cysteine thiol is central to their mechanism. researchgate.net Similarly, the thiol in this compound can participate in redox cycles, being oxidized to a disulfide or polysulfide, which then delivers the sulfur atom(s) to a substrate before being reduced back to the thiol form.
Supramolecular Chemistry and Engineered Assemblies
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent forces. The structure of this compound, with its defined coordination sites and potential for hydrogen bonding, makes it an excellent building block for creating highly ordered, functional materials.
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.org The modularity of their synthesis allows for the rational design of materials with tailored properties, such as high porosity for gas storage or precisely arranged active sites for catalysis. nih.gov Schiff base ligands are frequently employed in the synthesis of CPs and MOFs due to their robust coordinating ability and synthetic accessibility. nih.govnih.gov
The this compound molecule is an ideal bifunctional linker. The imine nitrogen and the thiol sulfur can bridge two different metal centers, leading to the formation of extended one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The choice of metal ion, with its specific coordination geometry preference, along with the reaction conditions, will dictate the final topology of the resulting material. The combination of a relatively hard nitrogen donor and a soft sulfur donor allows for coordination to a wide range of metal ions, from first-row transition metals to softer metals like silver or mercury. The resulting CPs and MOFs can incorporate the functionalities of both the metal and the ligand, leading to materials with interesting catalytic, sensing, or optical properties. nih.gov
Table 2: Predicted Structural Motifs for Coordination Polymers with this compound
| Metal Ion | Typical Coordination Number/Geometry | Predicted Structural Motif | Potential Properties |
| Cu(I)/Ag(I) | 2-4 (Linear, Trigonal, Tetrahedral) | 1D zigzag or helical chains, 2D layers. | Luminescence, sensing. |
| Zn(II)/Cd(II) | 4 (Tetrahedral) | 3D diamondoid or other open frameworks. | Catalysis, gas adsorption. |
| Ni(II)/Pd(II) | 4 (Square Planar) | 1D linear chains or 2D layered sheets. | Heterogeneous catalysis. |
| Co(II)/Fe(II) | 4-6 (Tetrahedral, Octahedral) | 2D layers or 3D interpenetrated networks. | Magnetic materials, redox catalysis. |
The final structure and properties of molecular solids are governed by the network of non-covalent interactions that dictate how molecules pack in the crystal lattice. For this compound, hydrogen bonding is a primary directional force in its supramolecular assembly.
The key hydrogen bond donor in the molecule is the thiol group (S-H), while the primary acceptor is the imine nitrogen atom (>C=N-). This allows for the formation of robust intermolecular S-H···N hydrogen bonds. nih.gov These interactions can link molecules into extended motifs, such as infinite chains or discrete cyclic dimers. nih.govfu-berlin.de The analysis of crystal structures of related Schiff bases reveals that such hydrogen bonds, along with weaker C-H···O or C-H···π interactions, are fundamental in stabilizing the crystal packing. nih.govnih.gov
Chemosensing and Analytical Detection Technologies
Mechanisms of Signal Transduction in Sensing Applications
Should an alternative name, CAS number, or any reference literature for this compound become available, a detailed article can be generated.
Conclusion and Future Research Directions
Synthesis of Key Research Outcomes for 2-(Methylideneamino)ethane-1-thiol
The scientific literature indicates that this compound primarily exists as a transient Schiff base intermediate in the reaction between cysteamine (B1669678) (2-aminoethanethiol) and formaldehyde (B43269). dss.go.thacs.org This reaction has been a subject of mechanistic studies, particularly in the context of food chemistry and analytical methods for aldehyde detection. dss.go.thacs.orgresearchgate.net
Key findings from various research endeavors highlight that the formation of this compound is a critical step preceding the cyclization to form the more stable thiazolidine (B150603). dss.go.thacs.orgnih.gov The reaction is influenced by several factors, including the presence of buffers and the nature of the solvent. For instance, phosphate (B84403) buffers have been shown to significantly promote the formation of thiazolidine from cysteamine and formaldehyde, likely by stabilizing the intermediate carbocation formed after the initial Schiff base formation. dss.go.thnih.gov Protic solvents also enhance the reaction by facilitating the removal of water, thereby driving the equilibrium towards the formation of the thiazolidine ring. dss.go.thacs.org
Furthermore, the reaction is not only of interest from a mechanistic standpoint but also has practical applications. The formation of thiazolidine derivatives from the reaction of cysteamine with various aldehydes, including formaldehyde, forms the basis of sensitive analytical methods for the determination of trace amounts of these carbonyl compounds in different matrices. dss.go.thacs.orgresearchgate.net The stability of the resulting thiazolidine makes it amenable to techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net
In the broader context of prebiotic chemistry, the reaction of aminothiols with nitriles to form thiazolines, which are structurally related to the intermediate , has been proposed as a potential pathway for the formation of thiol-containing dipeptides on the primitive Earth. mdpi.com This suggests that the fundamental reactivity of the functional groups in this compound is of significant interest in understanding the origins of life.
Identification of Emerging Research Avenues and Untapped Potential for Derivatives
The transient nature of this compound presents both challenges and opportunities for future research. While its isolation and direct study are difficult, its role as a key intermediate opens up avenues for the design and synthesis of novel derivatives with tailored properties.
One significant area of emerging research is in the development of advanced radioprotective agents. Aminothiol (B82208) compounds have long been recognized for their potential to protect against the harmful effects of ionizing radiation. nih.govnih.gov By modifying the structure of this compound, it may be possible to create derivatives with enhanced bioavailability and efficacy as radioprotectors. nih.gov The design of such compounds could focus on improving their ability to scavenge free radicals and protect critical cellular components from radiation-induced damage. nih.gov
Another promising direction lies in the field of drug delivery and nanotechnology. The thiol group in aminothiol derivatives can be utilized for conjugation to nanoparticles, offering a strategy to improve the delivery of therapeutic agents. nih.gov Derivatives of this compound could be explored as capping agents for nanoparticles or as components of stimuli-responsive drug delivery systems that release their payload under specific physiological conditions.
Furthermore, the reactivity of the imine and thiol groups can be harnessed for the synthesis of complex heterocyclic compounds. The formation of thiazolidines is a well-established example, but other cyclization and condensation reactions could lead to a diverse array of novel molecular scaffolds with potential biological activities. nih.govacs.org The exploration of these synthetic pathways could yield new classes of compounds for drug discovery and materials science. Research into the synthesis of non-proteinogenic amino acids from proteinogenic amino acid derivatives via photo-mediated C-H functionalization also presents an interesting parallel for creating novel aminothiol derivatives. mdpi.com
Future Methodological Advancements and Interdisciplinary Research Opportunities
Future research on this compound and its derivatives will likely benefit from advancements in analytical and computational techniques. The development of more sensitive and rapid analytical methods, such as advanced mass spectrometry and spectroscopic techniques, will be crucial for detecting and characterizing this transient intermediate in complex reaction mixtures. researchgate.net Computational modeling, including density functional theory (DFT) calculations, can provide deeper insights into the reaction mechanisms, transition states, and the properties of potential derivatives, guiding synthetic efforts. mdpi.com
Interdisciplinary research will be key to unlocking the full potential of this class of compounds. Collaboration between organic chemists, biochemists, pharmacologists, and materials scientists will be essential. For example, the study of the interactions between this compound derivatives and biological macromolecules, such as proteins and nucleic acids, could reveal new therapeutic targets and mechanisms of action. researchgate.netnih.gov
The intersection of aminothiol chemistry with prebiotic chemistry and astrobiology also presents exciting opportunities. Investigating the role of such compounds in the formation of complex organic molecules under simulated prebiotic conditions could provide valuable clues about the origins of life. mdpi.comnih.gov Furthermore, exploring the potential of these compounds to form self-assembling structures or to catalyze reactions in primitive environments could open up new frontiers in our understanding of the emergence of biological complexity.
The study of pantothenic acid biosynthesis, which involves the amino acid β-alanine and pantoic acid, could also provide inspiration for interdisciplinary research, as cysteamine is a component in the structure of coenzyme A. wikipedia.org This connection highlights the potential for aminothiol derivatives to play roles in metabolic pathways and cellular processes.
Q & A
Q. What are the common synthetic routes for preparing 2-(Methylideneamino)ethane-1-thiol, and how can reaction conditions be optimized for purity?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, derivatives of this compound are synthesized via Schiff base formation between a primary amine and a carbonyl-containing precursor, followed by thiol group introduction. Reaction optimization includes controlling temperature (e.g., 25°C for crystallization), solvent selection (e.g., 2-butanone/heptane mixtures for recrystallization), and stoichiometric ratios of reagents like hydrochloric acid to improve yield and purity . Continuous flow reactors and freeze-drying techniques may enhance scalability and product stability .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- LCMS/HPLC : For assessing molecular weight (e.g., m/z 540.2 [M+H]+) and retention time (e.g., 1.11 minutes under SMD-TFA05 conditions) to confirm identity and monitor degradation .
- X-ray crystallography : Programs like SHELXL/SHELXS resolve crystal structures, particularly for validating Schiff base configurations and intermolecular interactions .
- NMR/FTIR : To confirm functional groups (e.g., thiol -SH at ~2500 cm⁻¹) and monitor reaction progress .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data or crystallographic results for this compound derivatives?
- Methodological Answer : Discrepancies in data (e.g., unexpected LCMS peaks or crystallographic disorder) may arise from tautomerism or solvent interactions. Strategies include:
- Multi-technique validation : Cross-reference NMR, LCMS, and X-ray data to resolve ambiguities.
- Computational modeling : Use software like ORTEP-3 to simulate and refine crystal structures, accounting for dynamic effects like twinning or partial occupancy .
- Controlled recrystallization : Adjust solvent polarity (e.g., dimethylsulfoxide vs. heptane) to isolate stable polymorphs .
Q. What experimental design considerations are critical for studying the reactivity of the thiol group in biological systems?
- Methodological Answer : The thiol group’s nucleophilicity and redox sensitivity necessitate:
- Protection/deprotection strategies : Use trityl or acetyl groups to stabilize the thiol during synthesis, followed by selective cleavage (e.g., via HCl in 2-butanone) .
- Kinetic studies : Monitor disulfide formation or protein adduction (e.g., with cysteine residues) using UV-Vis spectroscopy or mass spectrometry .
- pH control : Maintain physiological pH to mimic in vivo conditions and prevent thiol oxidation .
Q. How can researchers optimize the synthesis of spirocyclic derivatives incorporating this compound?
- Methodological Answer : Key steps include:
- Scaffold functionalization : Introduce cyclopentane or cyclohexane rings via Michael addition or cyclocondensation, as seen in spiro[4.5]decane derivatives .
- Catalyst screening : Test bases like pyridine hydrochloride to accelerate ring closure while minimizing side reactions .
- Purification : Use gradient HPLC to separate stereoisomers arising from chiral centers in spiro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
